![molecular formula C17H21NO3S B14248626 Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide CAS No. 478619-57-7](/img/structure/B14248626.png)
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−)
Preparation Methods
The synthesis of pyridine derivatives typically involves several steps, including the formation of the pyridine ring and subsequent functionalization One common method for synthesizing pyridine derivatives is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt
Industrial production methods for pyridine derivatives often involve catalytic processes that can be scaled up for large-scale synthesis. These methods may include the use of metal catalysts, such as palladium or nickel, to facilitate the formation of the desired product under controlled conditions.
Chemical Reactions Analysis
Pyridine derivatives, including Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide, can undergo a variety of chemical reactions. These reactions include:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert pyridine derivatives to dihydropyridines or piperidines, which have different chemical properties and applications.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide has several scientific research applications across different fields:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Medicine: Some pyridine derivatives have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Pyridine derivatives are used in the production of dyes, rubber chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, affecting the reactivity of the pyridine ring. This can influence the compound’s ability to interact with enzymes or receptors in biological systems, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide can be compared with other pyridine derivatives, such as:
Pyridine N-oxide: A simpler derivative with an N-oxide group, used as an oxidizing agent and in the synthesis of other compounds.
Pyridine-2-sulfonic acid: Another derivative with a sulfonic acid group, used in the synthesis of dyes and as a catalyst in organic reactions.
Pyridine-3-sulfonic acid: Similar to pyridine-2-sulfonic acid but with the sulfonic acid group in a different position, affecting its reactivity and applications.
Properties
CAS No. |
478619-57-7 |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[[4-(2-methylbutan-2-yl)phenyl]methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C17H21NO3S/c1-4-17(2,3)15-10-8-14(9-11-15)13-22(20,21)16-7-5-6-12-18(16)19/h5-12H,4,13H2,1-3H3 |
InChI Key |
ZDQXDKYEEGHKOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


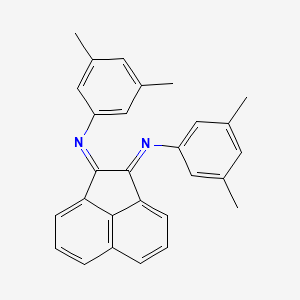



![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)

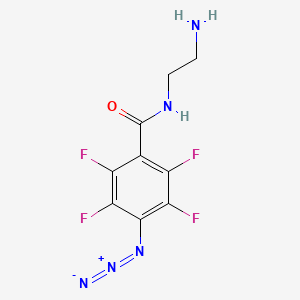
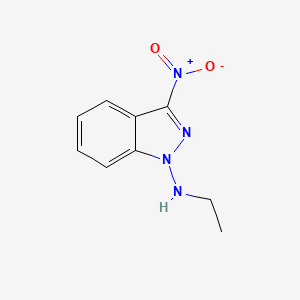
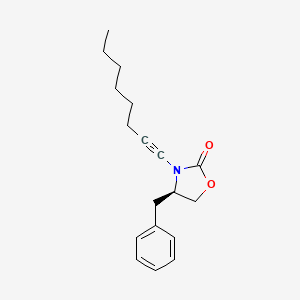
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
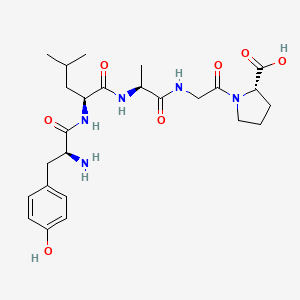
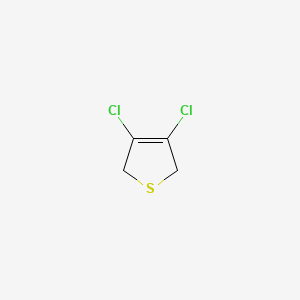
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)

